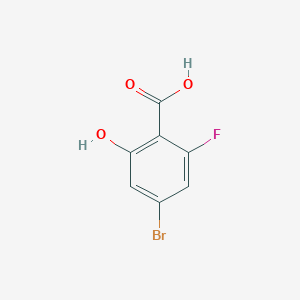

4-Bromo-2-fluoro-6-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

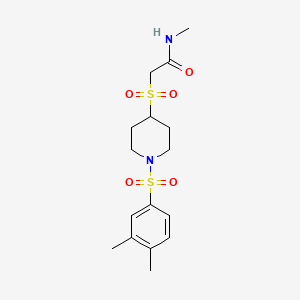

4-Bromo-2-fluoro-6-hydroxybenzoic acid is a solid at normal temperature and pressure . It has a molecular formula of C7H4BrFO3 and an average mass of 235.007 Da . It may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

Synthesis Analysis

The synthesis of this compound involves a radical approach . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is utilized, paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group at the 4th position, a fluoro group at the 2nd position, and a hydroxybenzoic acid group at the 6th position .Chemical Reactions Analysis

This compound is stable at normal temperature and decomposes into phenol and carbon dioxide after rapid heating . It has some acidic properties .Physical And Chemical Properties Analysis

This compound is a solid at normal temperature and pressure . It is stable at normal temperature and decomposes into phenol and carbon dioxide after rapid heating . It has some acidic properties .Aplicaciones Científicas De Investigación

Microbial Degradation and Environmental Biotechnology :

- Londry and Fedorak (1993) explored the microbial degradation of aromatic compounds, including derivatives of 4-hydroxybenzoic acid, in a methanogenic consortium. This research is significant for understanding the anaerobic breakdown of complex organic compounds in environmental biotechnology (Londry & Fedorak, 1993).

Organic Synthesis and Chemical Engineering :

- The synthesis of various derivatives, such as Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, demonstrates the application of 4-Bromo-2-fluoro-6-hydroxybenzoic acid in organic synthesis and chemical engineering. This process, detailed by Chen Bing-he (2008), showcases the transformation and utility of this compound in creating valuable chemical intermediates (Chen Bing-he, 2008).

Biotechnological Applications :

- Wang et al. (2018) highlighted the use of 4-Hydroxybenzoic acid, a related compound, as a versatile platform for synthesizing value-added bioproducts. This research underscores the potential biotechnological applications of derivatives of this compound in various industries, including food, cosmetics, and pharmaceuticals (Wang et al., 2018).

Environmental Chemistry and Toxicology :

- Research by Marks et al. (1984) on the degradation of chlorinated benzoates by Arthrobacter sp. highlights the environmental and toxicological relevance of halogenated benzoic acids, including this compound. This study contributes to understanding the microbial processes involved in the biodegradation of environmentally persistent compounds (Marks et al., 1984).

Analytical Chemistry :

- Imai and Watanabe (1981) utilized a derivative of benzoic acid in the fluorimetric determination of amino acids, demonstrating the analytical applications of halogenated benzoic acids in biochemistry (Imai & Watanabe, 1981).

Safety and Hazards

Direcciones Futuras

4-Bromo-2-fluoro-6-hydroxybenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests potential applications in the synthesis of complex organic molecules.

Relevant Papers The relevant papers retrieved provide additional information on the synthesis, properties, and potential applications of this compound . These papers could be further analyzed for more detailed information.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of the target .

Biochemical Pathways

It may be involved in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties can impact the bioavailability of the compound .

Result of Action

Based on its chemical structure, it may influence the function of certain enzymes or receptors, leading to changes at the cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-6-hydroxybenzoic acid . For instance, it is recommended to store the compound away from oxidizing agents, reducing agents, and bases .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBFBKRMQUEMBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2723511.png)

![2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2723513.png)

![N-(2,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2723514.png)

![(Z)-ethyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2723516.png)

![1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2723518.png)

![3,5-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2723521.png)

![(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723522.png)

![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2723527.png)

![5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2723531.png)